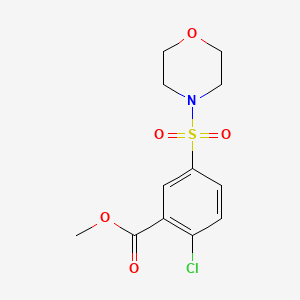
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is an organic compound with the empirical formula C12H14ClNO5S and a molecular weight of 319.76 g/mol . It is a solid substance used primarily in research and development within various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine and sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and a suitable acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dichloromethane or ethanol and may require a base like triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom.
科学研究应用
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
作用机制
The mechanism of action of Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
- Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
- 4-(Morpholin-2-ylmethoxy)benzamide hydrochloride
Uniqueness
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of both the morpholine and sulfonyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
生物活性
Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate structure with a chlorine atom and a morpholine sulfonyl group. The compound can be represented as follows:
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The sulfonamide moiety may play a crucial role in its activity by forming covalent bonds with nucleophilic sites in proteins.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. In a study involving various substituted benzoates, one derivative demonstrated a binding affinity (K_d) of 0.12 nM to CAIX, highlighting the potential for anticancer applications .
Antimicrobial Activity
This compound and its derivatives have been evaluated for their antimicrobial properties. A related study reported significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production.
Case Studies
- Inhibition of Carbonic Anhydrase IX : A series of studies focused on the binding affinities of various substituted benzoates to CAIX, with this compound being a notable candidate due to its structural features that enhance binding specificity .
- Antibacterial Properties : In vitro tests demonstrated that derivatives of this compound exhibited bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections .
Data Tables
| Activity | Target | K_d (nM) | MIC (μM) |
|---|---|---|---|
| Anticancer | Carbonic Anhydrase IX | 0.12 | - |
| Antibacterial (MRSA) | Gram-positive bacteria | - | 62.5 - 125 |
属性
IUPAC Name |
methyl 2-chloro-5-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-18-12(15)10-8-9(2-3-11(10)13)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBXPKSQXFWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














